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ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Cat. No.: B3274071
CAS No.: 60148-50-7
M. Wt: 169.18 g/mol
InChI Key: RSSDUNGORDXKPO-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole (B147169) Synthesis and Applications

The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen, in 1888, was the first to recognize the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com The first synthesis of the isoxazole ring itself is credited to Dunstan and Dymond, who obtained 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. ijpcbs.com A significant advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Early applications of isoxazole derivatives were primarily in the pharmaceutical domain. Compounds like sulfisoxazole (B1682709) and sulfamethoxazole (B1682508) became commercially used antibacterial agents. ijpcbs.com Other early examples include the antibiotic cycloserine, which demonstrated antitubercular activity, and the antitumor agent acivicin. ijpcbs.com These foundational discoveries established the isoxazole nucleus as a valuable scaffold in drug development.

The Isoxazole Scaffold as a Privileged Structure in Organic Synthesis

The isoxazole ring is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. researchgate.netrsc.org The isoxazole scaffold's unique structural features, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its versatility. daneshyari.com

The presence of the isoxazole ring can be found in a multitude of biologically active compounds with applications as:

Anti-inflammatory agents nih.govrsc.org

Anticancer agents bohrium.comrsc.org

Antimicrobial and antibacterial agents bohrium.comrsc.org

Antiviral compounds nih.gov

Neuroprotective agents rsc.org

This widespread activity has cemented the isoxazole core as a critical building block for the design of novel therapeutic agents. researchgate.netnih.gov

Contemporary Research Landscape of Isoxazole Derivatives

The contemporary research landscape for isoxazole derivatives is vibrant and expanding, driven by the development of novel synthetic methodologies and the continuous search for new therapeutic agents. nih.govrsc.org Modern synthetic strategies include transition metal-catalyzed cycloadditions, green chemistry approaches, and various regioselective functionalization techniques, which have improved the efficiency and complexity of isoxazole synthesis. nih.govrsc.orgorganic-chemistry.orgnih.gov

Current research continues to explore the vast pharmacological potential of isoxazoles, with studies focusing on their application in treating cancer, neurodegenerative disorders, and infectious diseases. nih.govrsc.org The development of multi-targeted therapies is an emerging trend in isoxazole-based drug discovery. rsc.org

Within this landscape, compounds like Ethyl 2-(5-methylisoxazol-3-yl)acetate serve as important intermediates and building blocks. chiralen.com Its structure provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex isoxazole-containing molecules. For instance, it has been used in the synthesis of substituted pyrazoloazepin-4-ones as phosphodiesterase inhibitors and in the creation of imidazo[4,5-c]quinoline derivatives as LRRK2 inhibitors. chiralen.com The synthesis of novel derivatives, such as ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, has been explored for potential fungicidal and herbicidal activities. researchgate.net

Chemical Data Table

Below are the chemical properties for the subject compound, this compound.

PropertyValue
CAS Number 60148-50-7 chiralen.comsinfoochem.com
Molecular Formula C8H11NO3 chiralen.com
Molecular Weight 169.18 g/mol chiralen.comsinfoochem.com
Synonyms ethyl 2-(5-methyl-1,2-oxazol-3-yl)acetate chiralen.com
Storage Temperature 2-8°C chiralen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B3274071 ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE CAS No. 60148-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-methyl-1,2-oxazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)12-9-7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSDUNGORDXKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299639
Record name Ethyl 5-methyl-3-isoxazoleacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60148-50-7
Record name Ethyl 5-methyl-3-isoxazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60148-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-isoxazoleacetate
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URL https://comptox.epa.gov/dashboard/DTXSID901299639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 5 Methylisoxazol 3 Yl Acetate

Direct Esterification Approaches

Direct esterification is a straightforward and traditional method for the synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE. This strategy relies on the availability of its corresponding carboxylic acid precursor, which is then converted to the ethyl ester in a separate chemical step.

The foundational step in this approach is the synthesis of 2-(5-Methylisoxazol-3-yl)acetic acid. This precursor is typically prepared via the cyclocondensation of a suitable β-dicarbonyl compound with hydroxylamine (B1172632). Specifically, the reaction of ethyl 3-oxopentanoate (B1256331) with hydroxylamine hydrochloride under basic conditions yields the 5-methylisoxazole (B1293550) ring with an ethyl acetate (B1210297) group at the 3-position. Subsequent hydrolysis of the ester group under acidic or basic conditions provides the required 2-(5-Methylisoxazol-3-yl)acetic acid precursor.

Once the carboxylic acid is obtained, it is subjected to esterification with ethanol (B145695). The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed toward the product side by using a large excess of the alcohol or by removing the water formed during the reaction.

The efficiency of the direct esterification of 2-(5-Methylisoxazol-3-yl)acetic acid is highly dependent on the catalyst system and the reaction conditions. A variety of catalysts, both homogeneous and heterogeneous, can be employed to facilitate this transformation.

Homogeneous Catalysts:

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most traditional and cost-effective catalysts for Fischer esterification. masterorganicchemistry.com The reaction is typically conducted by refluxing the carboxylic acid in ethanol with a catalytic amount of the mineral acid.

Organic Acids: p-Toluenesulfonic acid (TsOH) is another common choice, offering the advantage of being a solid and less corrosive than sulfuric acid. masterorganicchemistry.com

Heterogeneous Catalysts: Modern synthetic chemistry often favors heterogeneous catalysts due to their ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact.

Sulfated Metal Oxides: Sulfated zirconia (SZ) has been shown to be an effective solid acid catalyst for esterification reactions. researchgate.net

Functionalized Silicas: Materials such as propylsulfonic acid functionalized SBA-15 provide a high surface area and accessible acidic sites, promoting efficient esterification under milder conditions. researchgate.net

Other methods for activating the carboxylic acid include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a base like pyridine (B92270) or triethylamine.

Table 1: Comparison of Catalyst Systems for Esterification

Catalyst System Type Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Homogeneous Reflux in Ethanol Low cost, high activity Corrosive, difficult to separate
p-Toluenesulfonic Acid (TsOH) Homogeneous Reflux in Ethanol Solid, less corrosive than H₂SO₄ Requires neutralization and separation
Sulfated Zirconia (SZ) Heterogeneous 60-120 °C Reusable, easy to separate May require higher temperatures

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. These strategies are prized for their operational simplicity and ability to rapidly generate molecular diversity.

The cornerstone of many isoxazole (B147169) syntheses is the cyclocondensation reaction involving hydroxylamine. biolmolchem.com In the context of an MCR for the target molecule, hydroxylamine hydrochloride reacts with a 1,3-dicarbonyl compound. To achieve the specific 3,5-substitution pattern of this compound, a β-keto ester such as diethyl 3-oxoglutarate would be a suitable starting material.

The reaction mechanism proceeds via an initial nucleophilic attack of the hydroxylamine's amino group on one of the carbonyl carbons of the β-keto ester, typically the more reactive ketone, to form an oxime intermediate. orgchemres.org This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the remaining carbonyl (the ester), and subsequent dehydration leads to the formation of the stable, aromatic isoxazole ring. This one-pot synthesis directly incorporates the necessary functionalities at the C3 and C5 positions.

Recent advancements in MCRs have seen the emergence of organocatalysis as a powerful tool for promoting isoxazole formation under mild and environmentally benign conditions. These catalysts are typically small, metal-free organic molecules. For instance, amine-functionalized catalysts can facilitate the condensation of a β-keto ester, an aldehyde, and hydroxylamine. mdpi.com

In a typical organocatalytic cycle, the catalyst (e.g., imidazole (B134444) or an amine-functionalized solid support) first acts as a base to liberate free hydroxylamine from its hydrochloride salt. orgchemres.orgmdpi.com It then activates the carbonyl groups of the β-keto ester, facilitating the nucleophilic attack by hydroxylamine and promoting the subsequent cyclization and dehydration steps. tandfonline.com The use of water as a solvent and ultrasound irradiation can further enhance reaction rates and yields, aligning with the principles of green chemistry. orgchemres.org

Table 2: Organocatalytic and Green MCR Approaches to Isoxazoles

Catalyst/System Key Reactants Solvent Conditions Key Features
Imidazole Ethyl acetoacetate, Aldehyde, NH₂OH·HCl Water Ultrasound Green solvent, rapid reaction
Amine-Functionalized Cellulose Ethyl acetoacetate, Aldehyde, NH₂OH·HCl Water Room Temp Biodegradable catalyst, mild conditions
SnII-Montmorillonite Ethyl acetoacetate, Aldehyde, NH₂OH·HCl Water Ultrasound Recoverable solid acid catalyst

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly versatile pericyclic reaction for constructing five-membered heterocycles, including isoxazoles. wikipedia.orgorganic-chemistry.org This concerted [3+2] cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile.

For the specific synthesis of this compound, this strategy involves the reaction between a nitrile oxide and an alkyne. The regiochemistry of the final product is determined by the specific pairing of substituents on the two reactants.

1,3-Dipole: The ethyl acetate moiety at the C3 position is introduced via the nitrile oxide. This dipole, ethyl 2-cyanoformate N-oxide, is highly reactive and is generated in situ. The typical precursor is ethyl 2-(hydroxyimino)acetate (the oxime of ethyl glyoxylate). This oxime is oxidized using reagents such as sodium hypochlorite (B82951) or hypervalent iodine compounds to yield the transient nitrile oxide. nih.govyoutube.com

Dipolarophile: The methyl group at the C5 position is provided by the alkyne dipolarophile. The simplest alkyne for this purpose is propyne (B1212725) (methylacetylene).

The in situ generated nitrile oxide rapidly reacts with propyne. The electronic and steric properties of the substituents guide the cycloaddition to regioselectively yield this compound as the major product. youtube.com This method is highly effective for creating specifically substituted isoxazoles that might be challenging to access through condensation routes.

Nitrile Oxide Generation and Reactivity

The cornerstone of isoxazole synthesis via cycloaddition is the generation of a nitrile oxide intermediate. For the target compound, the required 1,3-dipole is acetonitrile (B52724) oxide, which provides the C5-methyl group and the N-O fragment of the isoxazole ring. Nitrile oxides are highly reactive and are typically generated in situ to be trapped by a dipolarophile. researchgate.net Several established methods are employed for their generation.

Common methods for generating nitrile oxides include:

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating an α-haloaldoxime (hydroximoyl halide) with a base to eliminate a hydrogen halide.

Oxidation of Aldoximes: A widely used and often milder approach involves the oxidation of aldoximes. researchgate.net Various oxidizing agents can be employed, such as sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents. nih.govmdpi.com For instance, a convenient method involves the use of NaCl, Oxone, and Na2CO3 for the in situ generation from aldoximes. tandfonline.com

Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides, often using reagents like phenyl isocyanate or Yamaguchi reagents (2,4,6-trichlorobenzoyl chloride). nih.gov

Photochemical Generation: Acetonitrile oxide can also be produced through the photochemical C–N bond cleavage of specific precursors like 3-methyl-2-(4-nitrophenyl)-2H-azirine in the presence of oxygen. rsc.org

The reactivity of the generated nitrile oxide is characterized by its participation in 1,3-dipolar cycloaddition reactions. wikipedia.org As a 1,3-dipole, it readily reacts with π-systems, particularly alkenes and alkynes (dipolarophiles), to form five-membered heterocyclic rings. wikipedia.orgresearchgate.net The reaction with an alkyne leads directly to the aromatic isoxazole ring, while an alkene yields an isoxazoline (B3343090), which would require a subsequent oxidation step. wikipedia.org

Table 1: Common Methods for Nitrile Oxide Generation
PrecursorMethodKey ReagentsReference
AldoximeOxidationSodium hypochlorite (NaOCl), N-Chlorosuccinimide (NCS), Oxone nih.govmdpi.comtandfonline.com
Hydroximoyl HalideDehydrohalogenationTriethylamine (Et3N) or other non-nucleophilic bases nih.gov
Primary NitroalkaneDehydrationPhenyl isocyanate (PhNCO), Yamaguchi reagent nih.gov
2H-AzirinePhotochemical CleavageUV light, O2 rsc.org

Dipolarophile Selection and Reaction Optimization

To construct this compound, the generated acetonitrile oxide must react with a dipolarophile that installs the ethyl acetate moiety at the C3 position of the isoxazole ring. The ideal dipolarophile for this purpose is an alkyne, which leads directly to the aromatic isoxazole core. A suitable candidate is ethyl propiolate or a related three-carbon alkyne bearing an ester group.

Reaction optimization is crucial for maximizing the yield and purity of the desired product. Key parameters that are typically optimized include the choice of solvent, base, catalyst, and temperature.

Solvent: The choice of solvent can significantly impact reaction rates and yields. While traditional organic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common, green chemistry principles encourage the use of less hazardous alternatives like water or ethanol, or even solvent-free conditions. nih.govmdpi.com

Catalyst: While many 1,3-dipolar cycloadditions proceed thermally, catalysis can enhance reaction rates and selectivity. Lewis acids such as ZrCl4 have been shown to catalyze the formation of isoxazoles from nitroalkane precursors. nih.gov Copper(I) catalysts are also frequently used, particularly in reactions involving terminal alkynes. nih.gov

Base and Dehydrating Agent: In methods starting from hydroximoyl chlorides or nitroalkanes, the choice and stoichiometry of the base (e.g., triethylamine, DBU) and dehydrating agent (e.g., Yamaguchi reagent) are critical. nih.gov

Temperature: Reaction temperatures can range from -78 °C to reflux conditions, depending on the specific methodology. nih.gov Lower temperatures were found to be optimal in certain Lewis acid-catalyzed systems to achieve higher yields. nih.gov

Modern synthetic approaches often employ non-conventional energy sources like microwave irradiation or ultrasonic waves to accelerate the reaction, reduce reaction times, and improve yields, aligning with green chemistry principles. nih.govmdpi.comnih.gov

Table 2: Optimization Parameters for Isoxazole Synthesis via Nitrile Oxide Cycloaddition
ParameterTraditional ApproachOptimized/Green ApproachEffectReference
Energy SourceConventional HeatingMicrowave Irradiation / UltrasoundReduced reaction time, improved yields mdpi.comnih.gov
SolventDichloromethane, TolueneWater, Ethanol, Solvent-freeReduced environmental impact, improved safety nih.govmdpi.comnih.gov
CatalystNone (thermal)Lewis Acids (e.g., ZrCl4), Copper(I) saltsIncreased reaction rate and efficiency nih.govnih.gov
TemperatureVariable (often elevated)Optimized (can be low, e.g., -78 °C, or ambient)Improved yield and selectivity nih.gov

Regioselectivity and Stereoselectivity in Isoxazole Ring Formation

The cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with an unsymmetrical dipolarophile, such as a terminal alkyne (R'-C≡CH), can theoretically lead to two different regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. The formation of this compound is a regioselective process that overwhelmingly favors the 3,5-disubstituted product.

This regioselectivity is primarily governed by electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. scielo.br The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the reaction between acetonitrile oxide and an electron-deficient alkyne like ethyl propiolate, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrile oxide (a Type III cycloaddition). scielo.br The FMO analysis predicts that the larger orbital coefficient on the oxygen atom of the nitrile oxide's LUMO will align with the larger coefficient on the unsubstituted carbon of the alkyne's HOMO, leading to the formation of the 3,5-disubstituted isomer. uss.cl Steric effects can also play a role, further favoring the less hindered transition state that leads to the 3,5-isomer. wikipedia.org

Stereoselectivity, which concerns the three-dimensional arrangement of atoms, is not a factor in the formation of the isoxazole ring itself when an alkyne is used as the dipolarophile. The resulting isoxazole ring is planar and aromatic, and no new stereocenters are created on the ring during the cycloaddition step. Stereoselectivity becomes a critical consideration when an alkene is used as the dipolarophile, as this leads to a non-aromatic isoxazoline ring with the potential for multiple stereoisomers.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics

Evaluating the efficiency and environmental impact of a synthetic route is a key aspect of modern chemistry. This can be assessed using several green chemistry metrics.

Atom Economy (AE): Measures the efficiency of a reaction in converting the mass of reactants into the desired product. The 1,3-dipolar cycloaddition is inherently atom-economical as all atoms of the nitrile oxide and the alkyne are incorporated into the product.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit mass of product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): Represents the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1.

Comparing a classical synthesis approach with a modern, green-optimized protocol for isoxazole formation highlights significant improvements. A classical approach might involve generating the nitrile oxide from a hydroximoyl chloride using a stoichiometric base in a chlorinated solvent with conventional heating. In contrast, a greener approach could utilize the direct oxidation of an aldoxime under solvent-free mechanochemical conditions or in water using microwave irradiation. tandfonline.comnih.gov

The green approach typically offers higher yields in significantly shorter reaction times, avoids hazardous organic solvents, and reduces energy consumption. mdpi.comnih.gov This leads to a much lower E-Factor and PMI, marking a substantial improvement in both synthetic efficiency and environmental sustainability.

Table 3: Comparative Analysis of Synthetic Approaches to Isoxazoles
ParameterClassical Method (Illustrative)Green Method (Illustrative)
Principle Dehydrohalogenation of hydroximoyl chloride in organic solventOxidation of aldoxime under microwave irradiation in water
Solvent Toluene or DichloromethaneWater or Solvent-free
Energy Source Oil bath (hours)Microwave (minutes)
Yield Moderate to GoodGood to Excellent nih.gov
Byproducts Triethylammonium salt, excess solventMinimal, water is the main waste stream
Atom Economy Lower (due to base and leaving group)Higher (fewer reagents used)
E-Factor HighLow

Chemical Transformations and Reactivity Studies of Ethyl 2 5 Methylisoxazol 3 Yl Acetate

Reactions at the Ester Moiety

The ethyl acetate (B1210297) side chain of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE is a primary site for various chemical modifications, including transesterification, hydrolysis, reduction, and condensation reactions.

Transesterification Processes

Transesterification is a crucial process for modifying the ester group, often to alter the physical or chemical properties of the molecule. This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol, typically in the presence of an acid or base catalyst. scielo.brresearchgate.netbiofueljournal.comresearchgate.netcetjournal.it

For this compound, a typical acid-catalyzed transesterification with an alcohol (R-OH) would proceed by protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Subsequent elimination of ethanol (B145695) yields the new ester. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). scielo.brbiofueljournal.com

Base-catalyzed transesterification, often employing an alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for methanolysis), proceeds via nucleophilic acyl substitution. The reaction is typically driven to completion by using the desired alcohol as the solvent.

Table 1: Hypothetical Transesterification Reactions of this compound

Reactant AlcoholCatalystProduct
MethanolH₂SO₄ (cat.)Mthis compound
IsopropanolSodium IsopropoxideISOPROPYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE
Benzyl AlcoholTsOH (cat.)BENZYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE

Hydrolysis and Carboxylic Acid Derivatization

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(5-METHYLISOXAZOL-3-YL)ACETIC ACID, under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.orgyoutube.com The initial product is the carboxylate salt, which upon acidification yields the carboxylic acid. chemguide.co.uklibretexts.org

The resulting 2-(5-METHYLISOXAZOL-3-YL)ACETIC ACID is a versatile intermediate that can be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters.

Reduction to Alcohols and Amines

The ester group can be reduced to a primary alcohol, 2-(5-METHYLISOXAZOL-3-YL)ETHANOL, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comyoutube.comdoubtnut.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. chemistrysteps.com

It is important to note that under certain reduction conditions, particularly with catalytic hydrogenation using palladium on carbon (Pd/C), the isoxazole (B147169) ring itself can be susceptible to reductive cleavage.

The synthesis of amines from the corresponding ester can be achieved by first converting the ester to an amide via aminolysis, followed by reduction of the amide with a strong reducing agent like LiAlH₄. masterorganicchemistry.com

Table 2: Reduction of this compound and its Derivatives

Starting MaterialReagentProduct
This compound1. LiAlH₄, 2. H₂O2-(5-METHYLISOXAZOL-3-YL)ETHANOL
2-(5-METHYLISOXAZOL-3-YL)ACETAMIDE1. LiAlH₄, 2. H₂O2-(5-METHYLISOXAZOL-3-YL)ETHANAMINE

Condensation Reactions Involving the Active Methylene (B1212753) Group

The methylene group (–CH₂–) adjacent to the carbonyl of the ester and the isoxazole ring is activated, making it susceptible to deprotonation by a base. The resulting enolate can participate in various condensation reactions, allowing for carbon-carbon bond formation.

Claisen Condensation: In the presence of a strong base like sodium ethoxide, this compound can undergo a self-condensation reaction to form a β-keto ester. libretexts.orgopenstax.orglibretexts.orgresearchgate.netchegg.com This reaction involves the nucleophilic attack of the enolate of one ester molecule onto the carbonyl group of a second molecule. libretexts.orgopenstax.orglibretexts.org

Knoevenagel Condensation: The active methylene group can also react with aldehydes and ketones in a Knoevenagel condensation. nih.govrsc.orgresearchgate.netmdpi.comaston.ac.uk This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and results in the formation of a new carbon-carbon double bond. researchgate.net For example, reaction with an aldehyde (R-CHO) would yield an α,β-unsaturated ester.

Functionalization of the Isoxazole Ring

The isoxazole ring, while being a five-membered heterocycle, exhibits some aromatic character and can undergo substitution reactions.

Electrophilic Aromatic Substitution Analogues

Electrophilic substitution on the isoxazole ring is possible, though the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the directing effects of the existing substituents. nsf.govwikipedia.orgyoutube.comyoutube.com The 5-methyl group is an activating, ortho-para directing group, while the 3-acetic ester group is a deactivating, meta-directing group. The position most susceptible to electrophilic attack is the C-4 position of the isoxazole ring.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) onto the isoxazole ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or an acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions can be challenging on electron-deficient heterocyclic systems and may require harsh conditions or highly reactive electrophiles. nsf.govwikipedia.orgyoutube.comyoutube.com

Table 3: Hypothetical Electrophilic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄ETHYL 2-(4-NITRO-5-METHYLISOXAZOL-3-YL)ACETATE
BrominationNBS, AIBNETHYL 2-(4-BROMO-5-METHYLISOXAZOL-3-YL)ACETATE
AcylationAcetyl Chloride, AlCl₃ETHYL 2-(4-ACETYL-5-METHYLISOXAZOL-3-YL)ACETATE

Nucleophilic Attack Pathways and Ring Opening Reactions

The isoxazole ring, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under various conditions, often initiated by a nucleophilic attack. The regioselectivity of such attacks is dictated by the electronic nature of the ring and its substituents. In the case of this compound, the electron-withdrawing character of the ethyl acetate group at the 3-position can influence the susceptibility of the ring to nucleophilic addition.

Ring-opening reactions of isoxazoles are a well-documented class of transformations that provide access to a variety of acyclic compounds with diverse functionalities. A common strategy involves reductive cleavage of the N-O bond, which can be achieved using various reagents. For instance, treatment of isoxazoles with reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water has been shown to induce reductive cleavage of the N-O bond to afford β-aminoenones. While specific studies on this compound are not extensively reported, it is plausible that it would undergo a similar transformation to yield the corresponding β-amino enone.

Another pathway for ring opening involves fluorination. Electrophilic fluorinating agents can react with isoxazoles to induce a ring-opening fluorination, leading to the formation of fluorinated carbonyl compounds. This transformation is believed to proceed through an initial electrophilic fluorination of the isoxazole ring, followed by a nucleophilic attack of the fluoride (B91410) anion, triggering the cleavage of the N-O bond.

Table 1: Plausible Products from Nucleophilic Attack and Ring Opening of this compound

Reagent/ConditionProbable ProductFunctional Group Transformation
Mo(CO)₆, H₂OEthyl 4-amino-5-oxohex-3-enoateIsoxazole to β-amino enone
Electrophilic Fluorinating AgentEthyl 2-fluoro-2-cyano-3-oxobutanoateIsoxazole to α-fluorocyanoketone

Metalation and Cross-Coupling Strategies

The functionalization of the isoxazole ring through metalation followed by reaction with an electrophile is a powerful tool for introducing new substituents. The acidity of the ring protons is influenced by the substituents. For 3,5-disubstituted isoxazoles, the C4-proton is generally the most acidic and can be removed by strong bases like n-butyllithium (n-BuLi) to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a substituent at the 4-position.

Alternatively, lateral metalation of the methyl group at the 5-position is also a possibility. Studies on 3,5-dimethylisoxazole (B1293586) have shown that lithiation can occur at the C5-methyl group. This lithiated species can then react with electrophiles, such as carbon dioxide, to yield the corresponding acetic acid derivative. The presence of the ethyl acetate group at the 3-position in this compound could potentially influence the regioselectivity of metalation.

Palladium-catalyzed cross-coupling reactions are another important strategy for the functionalization of isoxazoles. While direct C-H activation and arylation of isoxazoles at the 5-position have been reported, the presence of a methyl group at this position in the title compound would likely preclude this specific reaction. However, if a leaving group, such as a halide, were introduced at the 4-position (e.g., via a metalation-halogenation sequence), this position could serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce new carbon-carbon bonds.

Oxidation and Reduction of the Heterocyclic System

The isoxazole ring is generally stable to mild oxidizing agents. However, strong oxidation can lead to degradation of the ring. More commonly, the substituents on the isoxazole ring can be selectively oxidized. For instance, the methyl group at the 5-position could potentially be oxidized to a carboxylic acid under appropriate conditions.

Reduction of the isoxazole ring, particularly the cleavage of the N-O bond, is a more synthetically useful transformation. As mentioned in section 3.2.2, various reducing agents can effect this cleavage. Catalytic hydrogenation over Raney nickel is a classic method for the reductive cleavage of the isoxazole N-O bond, typically leading to the formation of β-amino ketones, which can be further transformed. For this compound, this would likely yield the corresponding ethyl 4-amino-5-oxohexanoate.

Table 2: Potential Oxidation and Reduction Products

ReactionReagentProbable Product
Oxidation of C5-methylStrong oxidizing agent (e.g., KMnO₄)Ethyl 2-(5-carboxyisoxazol-3-yl)acetate
Reductive N-O bond cleavageH₂, Raney NiEthyl 4-amino-5-oxohexanoate

Rearrangement Reactions

Thermal and Photochemical Rearrangements

Isoxazoles are known to undergo fascinating rearrangement reactions under both thermal and photochemical conditions. Photochemical irradiation of isoxazoles, particularly 3,5-disubstituted ones, can lead to their isomerization to oxazoles. This transformation is believed to proceed through a highly strained azirine intermediate formed by the homolytic cleavage of the weak N-O bond. nih.gov In some cases, the photochemical reaction can also involve the participation of the solvent, leading to the formation of open-chain products. oup.com The specific outcome of the photoreaction of this compound would depend on the reaction conditions, including the wavelength of light and the solvent used. A plausible rearrangement product would be ETHYL 2-(2-METHYLOXAZOL-4-YL)ACETATE.

Thermal rearrangements of isoxazoles can also occur, though often requiring high temperatures. These reactions can also proceed through various intermediates, including vinyl nitrenes, leading to a range of products.

Base-Catalyzed Isomerizations

Base-catalyzed rearrangements of isoxazoles are also known, particularly for derivatives with specific substitution patterns. For instance, isoxazolium salts can undergo ring-opening and recyclization in the presence of a base. While there is no direct report on the base-catalyzed isomerization of this compound, the presence of the acidic protons on the methylene group of the ethyl acetate substituent could potentially participate in base-mediated transformations.

Mechanistic Investigations of Key Transformations

The mechanisms of isoxazole rearrangements have been the subject of numerous studies. The photochemical isomerization of isoxazoles to oxazoles is generally accepted to proceed via a concerted or stepwise pathway involving an azirine intermediate. nih.gov The initial step is the photochemical cleavage of the N-O bond to form a diradical species, which then cyclizes to the azirine. Subsequent cleavage of a C-C bond in the azirine and recyclization leads to the formation of the oxazole (B20620) ring.

The mechanism of reductive N-O bond cleavage often involves the coordination of a metal to the nitrogen and/or oxygen atoms of the isoxazole ring, facilitating the weakening and eventual breaking of the N-O bond. Subsequent protonation or hydrolysis of the intermediate species leads to the final acyclic product.

For metalation reactions, the regioselectivity is explained by the relative acidity of the ring and substituent protons, which is influenced by the inductive and resonance effects of the substituents. The electron-withdrawing nature of the isoxazole ring generally enhances the acidity of the ring protons, particularly at the C4 position in 3,5-disubstituted isoxazoles.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation for Positional Assignments

The ¹H and ¹³C NMR spectra of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE provide crucial information for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methylene (B1212753) bridge, the methyl group on the isoxazole (B147169) ring, and the proton on the isoxazole ring itself. The ethyl group typically presents as a quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃). The methylene protons of the acetate (B1210297) group will appear as a singlet, as will the methyl group attached to the isoxazole ring. The single proton on the isoxazole ring will also produce a singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the ester is characteristically found in the downfield region of the spectrum. The carbons of the isoxazole ring will have chemical shifts indicative of their heteroaromatic nature. The ethyl group carbons and the methylene bridge carbon will appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Ethyl -CH₃~1.25Triplet
Isoxazole -CH₃~2.40Singlet
Methylene -CH₂- (acetate)~3.80Singlet
Ethyl -CH₂-~4.15Quartet
Isoxazole H-4~6.10Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
Isoxazole -CH₃~12.0
Ethyl -CH₃~14.2
Methylene -CH₂- (acetate)~35.0
Ethyl -CH₂-~61.5
Isoxazole C-4~102.0
Isoxazole C-5~160.0
Isoxazole C-3~168.0
Ester C=O~170.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously confirm the structural assignments made from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For This compound , a cross-peak between the quartet and triplet of the ethyl group would be expected, confirming their connectivity. The other singlet signals would not show COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show a correlation between the ethyl -CH₂- protons and the corresponding carbon, the ethyl -CH₃ protons and its carbon, the methylene acetate protons and its carbon, the isoxazole methyl protons and its carbon, and the isoxazole H-4 proton and the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, the methylene protons of the acetate group would be expected to show a correlation to the ester carbonyl carbon and to the C-3 and C-4 carbons of the isoxazole ring. The isoxazole H-4 proton would show correlations to C-3 and C-5 of the isoxazole ring. These correlations are instrumental in confirming the substitution pattern of the isoxazole ring.

Dynamic NMR Studies for Conformational Analysis

The ethyl acetate side chain of This compound possesses rotational freedom around its single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational preferences and energy barriers to rotation. By analyzing changes in the chemical shifts and line shapes of the signals at different temperatures, it is possible to determine the relative populations of different conformers and the thermodynamics of their interconversion. mdpi.com For instance, restricted rotation around the C-C bond connecting the methylene bridge and the isoxazole ring could lead to the observation of distinct signals for the methylene protons at low temperatures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of This compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent peak is expected to be the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. researchgate.net Other significant absorptions would include C-H stretching vibrations of the alkyl groups (methyl and ethyl) around 2850-3000 cm⁻¹, and C-O stretching vibrations of the ester group in the 1000-1300 cm⁻¹ region. researchgate.netrdd.edu.iq The isoxazole ring will also exhibit characteristic C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ range. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850-3000
C=O (Ester)Stretching1735-1750
C=N, C=C (Isoxazole)Stretching1400-1650
C-O (Ester)Stretching1000-1300

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of This compound , the symmetric stretching vibrations of the C-C bonds in the isoxazole ring and the C-C bond of the ethyl group would be more prominent. The C=C and C=N stretching vibrations of the isoxazole ring are also expected to be Raman active. nih.govresearchgate.net A comparative analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound can be calculated based on its molecular formula, C8H11NO3.

PropertyValue
Molecular Formula C8H11NO3
Calculated Exact Mass 169.0739 g/mol

This table presents the calculated exact mass for this compound, which would be the expected value in an HRMS analysis.

The experimentally determined monoisotopic mass from an HRMS analysis should closely match this calculated value, typically within a few parts per million (ppm), providing strong evidence for the correct elemental composition of the synthesized compound.

Electron ionization (EI) mass spectrometry typically causes the fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. For 3,5-disubstituted isoxazoles, the fragmentation pattern can be a key tool in isomer determination. researchgate.net

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the ester group and the isoxazole ring. Esters commonly exhibit fragmentation patterns involving the loss of the alkoxy group (-OCH2CH3) or the entire ester group. libretexts.org The isoxazole ring, being a heterocyclic system, can undergo ring-opening and subsequent fragmentation.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Initial Ionization: Formation of the molecular ion [M]+•.

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester to lose an ethoxy radical (•OCH2CH3), resulting in an acylium ion.

Loss of Ethyl: Alpha-cleavage leading to the loss of an ethyl radical (•CH2CH3).

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

Isoxazole Ring Fragmentation: The isoxazole ring can cleave, leading to characteristic fragments. For 3,5-disubstituted isoxazoles, cleavage of the N-O bond is a common initial step.

The analysis of the relative abundances of these fragment ions in the mass spectrum provides definitive structural confirmation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a popular method for studying the ground state properties of medium-sized organic molecules due to its balance of accuracy and computational cost. DFT calculations can predict a variety of properties, such as optimized geometry, vibrational frequencies, and electronic properties. ukm.my For ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be appropriate for determining its ground state geometry and electronic structure. nih.gov These calculations are instrumental in understanding the molecule's stability and reactivity. The choice of functional and basis set is crucial for obtaining accurate results, with polarized and diffuse functions often being important for describing the electronic distribution in molecules with heteroatoms and flexible chains. ukm.my

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure of a molecule. While HF theory approximates the electron-electron interactions, it can be a useful tool, especially for generating initial geometries and molecular orbitals. researchgate.net Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI), build upon the HF results to include electron correlation effects, leading to more accurate energy and property predictions. For this compound, applying these methods would offer a more refined picture of its electronic behavior compared to DFT or HF alone, though at a higher computational expense.

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable structure. For a flexible molecule like this compound, which has several rotatable bonds, a simple optimization might only find one of many possible local energy minima.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Key aspects of the electronic structure include the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich isoxazole (B147169) ring, while the LUMO may be distributed over the ester group and the ring. The calculated Egap would provide insights into its potential reactivity and electronic transitions. researchgate.netnih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Conformer of this compound.
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (Egap)5.3

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.govnih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the ester group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. nih.govnih.gov The hydrogen atoms of the methyl and ethyl groups would exhibit positive potential. This analysis of charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.

Table 2: Predicted Electrostatic Potential (ESP) Minima and Maxima on the Molecular Surface of this compound.
Atom/RegionESP Value (kcal/mol)Interpretation
Carbonyl Oxygen (Ester)-45Strongly negative, high affinity for electrophiles
Isoxazole Nitrogen-35Negative, potential for hydrogen bonding
Ethyl Group Hydrogens+20Positive, potential for interaction with nucleophiles

Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. These theoretical calculations provide insights into the vibrational modes and electronic environment of atomic nuclei, which correspond to IR, Raman, and NMR spectra.

The vibrational spectra (Infrared and Raman) of a molecule are determined by its molecular structure and the force constants of its bonds. DFT calculations have become a standard tool for computing these vibrational frequencies with a high degree of accuracy. researchgate.netspectroscopyonline.com By optimizing the molecular geometry and calculating the second derivatives of the energy, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. researchgate.net

For isoxazole and its derivatives, theoretical calculations help in the assignment of complex spectral bands. For instance, studies on related benzoxazole (B165842) compounds have successfully used Hartree-Fock and DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), to compute vibrational frequencies. researchgate.netspectroscopyonline.comnih.govesisresearch.org These calculations can precisely assign characteristic vibrations, such as the C=N stretching of the isoxazole ring, aromatic C-H stretching, and various bending modes.

Table 1: Representative Theoretical Vibrational Frequencies for an Analogous Isoxazole Derivative This table presents hypothetical data based on typical results from DFT (B3LYP/6-311G(d,p)) calculations for isoxazole-containing compounds to illustrate the nature of the findings. Actual values for this compound would require specific calculation.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(C-H) aromatic31503024Aromatic C-H stretch
ν(C=O)17851714Ester carbonyl stretch
ν(C=N)16101546Isoxazole ring C=N stretch
ν(C-O-C)12451195Ester C-O-C stretch

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework have become highly reliable. researchgate.netnih.gov These calculations predict the magnetic shielding of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in a molecule, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies on para-substituted 3-phenylisoxazoles have demonstrated an excellent correlation between DFT-calculated and experimentally observed ¹³C and ¹⁵N chemical shifts. nih.gov Such correlations are invaluable for the unambiguous assignment of signals in complex spectra and for verifying chemical structures. For this compound, theoretical predictions would help assign the chemical shifts for the methyl, methylene (B1212753), and carbonyl carbons, as well as the distinct carbons and the nitrogen atom of the 5-methylisoxazole (B1293550) ring. iastate.eduresearchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Isoxazole Analog This table presents representative data for analogous compounds to illustrate the correlation between experimental and theoretical values. Data is based on findings from studies on various isoxazole derivatives. researchgate.netnih.gov

Atom PositionExperimental δ (ppm)Calculated δ (ppm) (DFT/GIAO)
Isoxazole C3161.5162.1
Isoxazole C4102.3103.0
Isoxazole C5170.1170.5
Carbonyl C=O168.9169.3
Methylene (-CH₂-)61.862.2
Methyl (-CH₃)14.214.5

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent interactions. Computational chemistry offers powerful visualization and analysis tools to decode these interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding density of the crystal (the procrystal). nih.gov By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are indicative of hydrogen bonds and other van der Waals interactions. iucr.orgnih.gov

Beyond Hirshfeld analysis, direct computational modeling can explore specific intermolecular interactions like hydrogen bonds and π-stacking. Quantum chemical calculations can determine the geometry and energy of these interactions. In the crystal structures of related isoxazole compounds, molecules are often linked by C-H···O and C-H···N hydrogen bonds into three-dimensional networks. iucr.orgnih.gov

Furthermore, π–π stacking interactions between the isoxazole rings of adjacent molecules are a common feature in the crystal packing of these aromatic heterocycles. iucr.org Computational studies can calculate the centroid-to-centroid distances and dihedral angles between interacting rings to characterize the strength and nature of these π-stacking arrangements.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. The synthesis of isoxazoles frequently involves 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.com

DFT calculations have been employed to study the mechanism of isoxazole formation, for example, from the reaction of nitrile oxides with alkynes. researchgate.netnih.gov These studies can map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies for different possible pathways. This allows researchers to understand the regioselectivity of the cycloaddition, explaining why one isomer is formed preferentially over another. mdpi.com For the synthesis of this compound, computational modeling could clarify the mechanism of the key cyclization step, supporting the development of more efficient synthetic routes. mdpi.com

Role As a Synthetic Building Block in Complex Molecule Construction

Precursor to Fused Heterocyclic Systems

The structural framework of ethyl 2-(5-methylisoxazol-3-yl)acetate, which incorporates a β-ketoester equivalent within the isoxazole (B147169) ring, makes it an ideal starting material for the synthesis of various fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Synthesis of Pyrazolo[1,5-a]pyridine and Related Scaffolds

While direct experimental data on the use of this compound for the synthesis of pyrazolo[1,5-a]pyridines is not extensively documented, the established reactivity of related β-ketoesters and isoxazole derivatives strongly supports its potential in this area. A common and effective method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related scaffold, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. mdpi.com In this context, this compound can be envisioned to react with various 5-aminopyrazoles to yield the corresponding pyrazolo[1,5-a]pyrimidine derivatives. This reaction typically proceeds with high regioselectivity. rsc.org

The general reaction scheme would involve the nucleophilic attack of the 5-aminopyrazole on the ester carbonyl of this compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The conditions for such reactions often involve heating in a suitable solvent, sometimes with acid or base catalysis to facilitate the cyclization. mdpi.comic.ac.uk

Table 1: Potential Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactant 1 Reactant 2 Potential Product
This compound 5-Aminopyrazole 7-(5-Methylisoxazol-3-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
This compound 3-Methyl-5-aminopyrazole 2-Methyl-7-(5-methylisoxazol-3-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Construction of Other Polycyclic Aromatic Nitrogen-Containing Systems

The isoxazole ring within this compound can undergo ring-opening and rearrangement reactions to form other heterocyclic systems, including substituted pyridines. nih.govnih.gov One such transformation involves an inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, catalyzed by a Lewis acid like titanium tetrachloride, to produce pyridines regioselectively. nih.gov This method offers a pathway to transform the isoxazole core into a pyridine (B92270) ring, thereby enabling the synthesis of novel polycyclic systems.

Another approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which, after a series of rearrangements, can yield highly functionalized pyridines. nih.govnih.gov Although these methods have not been specifically reported for this compound, they represent viable strategies for its conversion into complex nitrogen-containing polycyclic compounds. The ester functionality could either be carried through the reaction sequence or participate in subsequent cyclizations.

Scaffold for Oligomer and Polymer Synthesis

The application of this compound in the realm of polymer chemistry is an area that remains largely unexplored, with no direct literature available on its use as a monomer. However, the synthesis of polymers containing isoxazole units has been reported through other methodologies.

Design of Isoxazole-Based Monomers for Polymerization

Currently, there are no published studies detailing the design and polymerization of monomers derived directly from this compound. For this compound to be used in traditional polymerization techniques like radical or condensation polymerization, it would first need to be functionalized with a polymerizable group. For instance, the ester could be reduced to an alcohol, which could then be converted to an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization.

Copolymerization Studies and Polymer Architecture Control

Given the absence of studies on the homopolymerization of monomers derived from this compound, there is consequently no information on its copolymerization or the control of polymer architecture.

An alternative approach to isoxazole-containing polymers involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org This method constructs the isoxazole ring as part of the polymerization process itself, rather than using a pre-formed isoxazole monomer. This highlights a potential, albeit indirect, route to polymers bearing the 5-methylisoxazol-3-yl moiety, should a suitable di-nitrile oxide and di-alkyne be designed from precursors related to the title compound.

Diversification Strategies in Organic Synthesis

The chemical structure of this compound offers several avenues for diversification, allowing for the generation of a library of related compounds with potentially new properties and applications. These strategies primarily target the ester group, the active methylene (B1212753) group, and the methyl group on the isoxazole ring.

Key diversification reactions include:

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methylisoxazole-3-acetic acid. libretexts.org This acid can then be coupled with various amines or alcohols to form a range of amides and other esters.

Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol, 2-(5-methylisoxazol-3-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.com This alcohol can then serve as a synthon for further transformations.

Alkylation of the Methylene Group: The methylene group adjacent to the ester is activated and can potentially be alkylated or acylated under appropriate basic conditions.

Reactions of the Methyl Group: The methyl group at the 5-position of the isoxazole ring can undergo condensation reactions with aldehydes or be functionalized through other means, although this is generally less facile than reactions at the ester. nih.gov

Table 2: Potential Diversification Reactions of this compound

Functional Group Reagent(s) Product Type
Ester NaOH, H₂O then H₃O⁺ Carboxylic Acid
Ester LiAlH₄, Et₂O Primary Alcohol
Ester R-NH₂, heat Amide
Methylene NaH, R-X Alkylated Ester

These diversification strategies underscore the utility of this compound as a versatile platform for generating a wide array of novel molecules.

Synthesis of Compound Libraries for Research Purposes

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology. These collections of structurally related or diverse small molecules are systematically screened to identify compounds that modulate the function of biological targets, such as enzymes and receptors. The isoxazole core, a prominent feature in many bioactive compounds, is a favored scaffold for such libraries due to its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.

This compound serves as an exemplary starting material for the construction of isoxazole-based compound libraries. Its structure contains two key points of diversification: the ester functionality and the isoxazole ring itself.

Ester Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines to generate a library of amides, or with alcohols to produce different esters. Each new substituent introduced at this position can explore different binding pockets of a target protein, systematically probing the structure-activity relationship (SAR). For instance, the conversion of the ester to a hydrazide, followed by reaction with various aldehydes, can lead to the formation of diverse acylhydrazone derivatives, a class of compounds known for a wide range of biological activities.

Isoxazole Ring Chemistry: While the isoxazole ring is generally stable, the acetate (B1210297) side chain can be used to build more complex heterocyclic systems. For example, derivatives of the closely related ethyl 2-(isoxazol-3-yl)acetate can be involved in cyclocondensation reactions to form more complex fused ring systems. The principles of these reactions are applicable to derivatives of this compound for creating libraries with greater three-dimensional complexity.

The synthesis of a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates illustrates how the isoxazole scaffold can be elaborated into more complex structures for biological screening. Although this example doesn't start directly from this compound, it demonstrates the synthetic strategies employed to build upon the isoxazole core to generate libraries of potential therapeutic agents.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are high-throughput techniques designed to rapidly generate large numbers of compounds. In parallel synthesis, a series of related reactions are performed simultaneously in an array of separate reaction vessels. Combinatorial chemistry often involves a "split-and-pool" strategy to create vast libraries of compounds by systematically combining a smaller set of building blocks.

This compound is well-suited for these methodologies. Its simple structure and reactive handles allow for its incorporation into automated or semi-automated synthesis platforms. For example, the compound could be anchored to a solid support, allowing for the use of excess reagents and simplified purification of the final products.

A practical application of these principles is seen in the solution-phase parallel synthesis of a 136-member library of isoxazol(in)e-CH₂-pyrazoles. This work highlights the utility of isoxazole-containing building blocks in generating a significant number of drug-like compounds for biomedical screening. The resulting library was submitted to the National Institutes of Health (NIH) repository for broad biological evaluation, a common outcome for libraries generated through combinatorial efforts.

In a typical parallel synthesis workflow utilizing this compound, the compound would first be converted to its corresponding carboxylic acid or acetohydrazide. This intermediate would then be distributed into a 96-well plate. A different amine or aldehyde building block would be added to each well, and the coupling or condensation reactions would be carried out simultaneously. This approach allows for the rapid generation of a grid of new compounds, where each molecule differs systematically from its neighbors, facilitating efficient exploration of the chemical space around the isoxazole scaffold. Such strategies are invaluable for hit-to-lead and lead optimization campaigns in drug discovery.

Application in Research Oriented Medicinal Chemistry and Agrochemical Development

Design Principles of Isoxazole-Containing Ligands

The design of new biologically active agents often incorporates heterocyclic scaffolds like isoxazole (B147169). These scaffolds are utilized in advanced design strategies to optimize the interaction of a molecule with its biological target.

Scaffold hopping is a drug design strategy aimed at discovering structurally novel compounds by replacing the central core of a known active molecule while retaining its biological activity. researchgate.net This approach is fundamental in generating new intellectual property and improving the properties of a lead compound. drughunter.com

Bioisosteric replacement, a related concept, involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, pharmacokinetics, or toxicity. nih.govspirochem.com The isoxazole ring is frequently employed as a bioisostere for other functional groups or heterocyclic rings. For instance, it can serve as a replacement for rings like pyridine (B92270) or oxadiazole in compounds targeting nicotinic cholinergic receptors. nih.gov Such replacements can significantly alter binding affinity and other pharmacological parameters. nih.gov The thoughtful application of bioisosteres allows medicinal chemists to probe the effects of steric size, electronic properties, lipophilicity, and polarity on a biological response. nih.gov Heterocyclic rings such as isoxazoles can mimic the hydrogen bonding properties of other groups, like amides, while potentially offering enhanced metabolic stability. drughunter.com

Table 1: Examples of Bioisosteric Replacements for the Isoxazole Ring
Original Group/ScaffoldBioisosteric ReplacementPotential OutcomeReference
AmideIsoxazoleMimic H-bonding, enhance metabolic stability drughunter.com
PyridineIsoxazoleModulate receptor affinity nih.gov
OxadiazoleIsoxazoleAlter binding to nicotinic receptors nih.gov

Rational design leverages structural information about a biological target to create specific and potent ligands. The isoxazole moiety is incorporated into molecules designed to interact with a wide range of targets. In agrochemical research, for example, novel oxazole-isoxazole carboxamides were designed as herbicide safeners based on the principle of combining active subunits. nih.gov Molecular docking simulations suggested these compounds could compete with the herbicide chlorsulfuron (B1668881) in the active site of acetolactate synthase, explaining their protective effects. nih.gov

In medicinal chemistry, structure-based drug design has guided the modification of 3,4-diaryl-isoxazole-based inhibitors to target protein kinase CK1. nih.gov By extending the pharmacophore towards the ATP binding site, researchers aimed to develop more potent and selective inhibitors. nih.gov Similarly, isoxazole-based derivatives have been designed as tubulin polymerization inhibitors for anticancer applications. rsc.org This rational approach often involves creating a basic structure with multiple ring scaffolds, where the isoxazole ring acts as a central component, to optimize interactions with the target protein. rsc.org

Structure-Activity Relationship (SAR) Methodologies

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a drug candidate. SAR studies explore how changes in a molecule's structure affect its biological activity.

A common SAR methodology involves the synthesis of a series of related compounds where specific parts of the molecule are systematically altered. For isoxazole-containing compounds, this could involve changing the substituents on the isoxazole ring or modifying the groups attached to it. For instance, a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles were synthesized to evaluate their anti-inflammatory activity. nih.gov By varying the substitution pattern on the phenyl ring at the 5-position, researchers can determine which electronic and steric properties are favorable for activity. Such studies have demonstrated that the substituents on the isoxazole moiety play a vital role in its biological function. nih.gov These modifications can lead to significant enhancements in lipid solubility and oral bioavailability, which are critical for drug development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties. researchgate.net This approach allows for the prediction of the activity of new, unsynthesized molecules. nih.gov

Several QSAR studies have been successfully applied to isoxazole derivatives. For example, a 2D QSAR analysis was performed on ([biphenyloxy]propyl)isoxazole derivatives to understand their activity against coxsackievirus B3. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that influence their activity. researchgate.netmdpi.com These methods have been used to investigate isoxazole derivatives as Farnesoid X Receptor (FXR) agonists. researchgate.netmdpi.com The resulting contour maps from CoMFA and CoMSIA models help visualize the structural requirements for high activity, such as the importance of hydrophobicity and electronegativity at specific positions. researchgate.netmdpi.com These computational models have shown strong predictive ability and are instrumental in guiding the design of new, more potent compounds. mdpi.comtandfonline.com

Table 2: Example of a 3D-QSAR Study on Isoxazole Derivatives as FXR Agonists
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Key FindingReference
CoMFA0.6640.9600.872Identified favorable steric and electrostatic fields. researchgate.netmdpi.com
CoMSIA0.7060.9690.866Highlighted importance of hydrophobic and electronegative groups. researchgate.netmdpi.com

q², r², and r²_pred are statistical parameters used to validate the robustness and predictive power of QSAR models.

Chemoinformatic and Cheminformatic Applications

Chemoinformatics involves the use of computational methods to analyze chemical data. In drug discovery, it is often used to assess the "drug-likeness" of compounds based on physicochemical properties. For libraries of newly synthesized isoxazole derivatives, chemoinformatic analysis is a standard step to evaluate their potential as drug candidates. researchgate.netanadolu.edu.tr

One common application is the assessment of Lipinski's Rule of Five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. A study on novel fluorophenyl-isoxazole-carboxamide derivatives showed that all synthesized compounds adhered to Lipinski's rule, indicating favorable properties for further development as anticancer agents. researchgate.netanadolu.edu.tr This type of analysis helps filter large libraries of compounds, prioritizing those with a higher probability of success in later stages of development.

Table 3: Chemoinformatic Analysis of Isoxazole Derivatives
Chemoinformatic Tool/RulePurposeApplication ExampleReference
Lipinski's Rule of FivePredicts drug-likeness and oral bioavailability.Screening of fluorophenyl-isoxazole-carboxamide derivatives for anticancer potential. researchgate.netanadolu.edu.tr
ADMETox PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Evaluation of newly designed isoxazole derivatives as tubulin inhibitors. tandfonline.com

Database Mining for Isoxazole Derivatives

Database mining is a critical first step in contemporary chemical research, allowing scientists to identify known compounds, explore structure-activity relationships (SAR), and uncover novel synthetic pathways. Large chemical databases serve as digital repositories of information on millions of compounds, including isoxazole derivatives like ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE.

Researchers can screen these databases to find derivatives with potential biological activity. researchgate.net This process involves searching for compounds with similar structural features to known active molecules or those that fit a specific pharmacophore model. The presence of the isoxazole ring is a common query parameter due to its established role as a pharmacologically significant moiety. nih.govnih.gov

Key Chemical Databases in Use:

DatabaseUtility in Isoxazole Research
PubChem A comprehensive public database containing information on chemical structures, properties, and biological activities. It can be mined for data on this compound and related structures. ukaazpublications.com
CAS Registry An extensive collection of disclosed chemical substance information, useful for identifying novel and patented isoxazole derivatives.
MDL Drug Data Report (MDDR) A historical database focused on biologically active compounds and patent information, valuable for identifying isoxazole-containing drug candidates.
ChemSpider A free chemical structure database providing access to millions of structures, properties, and associated data from various sources.

By mining these resources, researchers can gather extensive data on the synthesis, reactivity, and known applications of isoxazole derivatives, thereby informing the design of new and more effective compounds for medicinal and agrochemical purposes.

Predictive Modeling in Chemical Research

Predictive modeling uses computational tools to forecast the physicochemical properties, biological activity, and pharmacokinetic profiles of chemical compounds before they are synthesized. This in silico approach significantly reduces the time and cost associated with drug discovery and agrochemical development. ukaazpublications.com For isoxazole derivatives, these models are crucial for prioritizing synthetic targets and optimizing lead structures.

ADMET Prediction: One of the most critical applications of predictive modeling is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.org Various software platforms and web servers, such as SwissADME and pkCSM, are employed to calculate these parameters for novel isoxazole structures. ukaazpublications.com These tools predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. frontiersin.org For instance, the SwissADME database can be used to assess the drug-likeness of synthesized isoxazole derivatives, ensuring they adhere to established guidelines like Lipinski's rule of five. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For isoxazole derivatives, docking studies can elucidate potential mechanisms of action and predict binding affinities. ukaazpublications.com For example, researchers designing novel anticancer agents based on the isoxazole scaffold might dock their designed compounds against the active site of a target protein to identify the most promising candidates for synthesis and biological testing. ukaazpublications.com The binding energy, calculated in kcal/mol, is a key indicator of binding affinity, with lower values suggesting a more stable interaction. ukaazpublications.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of isoxazole derivatives with known activities, researchers can build QSAR models to predict the activity of new, unsynthesized analogues. These models help in understanding which structural features are crucial for the desired biological effect.

The integration of these predictive modeling techniques allows for a rational, computer-aided design of isoxazole derivatives, including those derived from this compound, for specific applications in medicine and agriculture.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

For the synthesis of ETHYL 2-(5-METHYLISOXAZOL-3-YL)ACETATE, novel methodologies are being explored that align with the principles of green chemistry. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.

Aqueous Media Reactions: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Research is underway to adapt isoxazole (B147169) synthesis to aqueous conditions, which can also enhance reaction rates and selectivity.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. This approach offers high atom economy and efficiency.

Catalytic Approaches: The development of novel catalysts, including recyclable and reusable catalysts, biocatalysts, and heterogeneous catalysts, is a key area of research. These catalysts can enhance reaction rates and selectivity under milder conditions.

The application of these sustainable methodologies to the synthesis of this compound is a promising avenue for environmentally benign and economically viable production.

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery has driven the development of automated synthesis and flow chemistry platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly synthesize and purify a large number of compounds.

The integration of the synthesis of this compound and its derivatives with these platforms is a significant area of future research. bonviewpress.comworldscientific.com Key aspects include:

Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, allowing for reactions to be performed under conditions that are often not feasible in traditional batch reactors. This can lead to improved yields, higher purity, and safer operation. The synthesis of isoxazoles has been successfully demonstrated in flow, and this approach could be adapted for the continuous production of the target molecule. bonviewpress.com

Automated Synthesis: Automated platforms can be used to generate large libraries of isoxazole derivatives by systematically varying the starting materials. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. sciety.org

High-Throughput Screening: The compounds generated through automated synthesis can be directly screened for biological activity, accelerating the identification of lead compounds.

The application of these technologies will enable the rapid exploration of the chemical space around this compound, facilitating the discovery of new bioactive molecules.

Advanced Characterization Beyond Traditional Techniques

While standard spectroscopic techniques such as NMR and IR are essential for routine characterization, advanced analytical methods can provide deeper insights into the structure, purity, and properties of this compound.

Future research will likely involve the application of more sophisticated characterization techniques, including:

Tandem Mass Spectrometry (MS/MS): This technique can be used to elucidate the fragmentation patterns of the molecule, which is crucial for structural confirmation and for differentiating it from isomers. bonviewpress.comresearchgate.net

Solid-State NMR Spectroscopy: For crystalline forms of the compound, solid-state NMR can provide detailed information about the molecular structure and packing in the solid state, which can be challenging to obtain by other methods. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This is the gold standard for structural characterization. irjweb.com

The data obtained from these advanced techniques will be invaluable for a comprehensive understanding of the physicochemical properties of this compound.

Exploration of New Reactivity Modes and Catalytic Applications

The isoxazole ring is a versatile functional group that can undergo a variety of chemical transformations. The weak N-O bond is a key feature that can be selectively cleaved under certain conditions to yield other valuable functional groups. wikipedia.org

Emerging research is focused on exploring the unique reactivity of this compound as a building block in organic synthesis. Potential areas of investigation include:

Ring-Opening Reactions: The isoxazole ring can be opened under reductive or basic conditions to yield β-hydroxyketones, enaminones, or γ-amino alcohols. bonviewpress.commdpi.com This reactivity allows the isoxazole moiety to serve as a masked form of these functional groups.

Catalytic Applications: Isoxazole derivatives can act as ligands for transition metal catalysts or as organocatalysts themselves. The specific substitution pattern of the target molecule may impart unique catalytic properties.

Synthesis of Complex Molecules: The functional groups present in this compound (the isoxazole ring and the ethyl acetate (B1210297) side chain) provide multiple points for further chemical modification, making it a valuable synthon for the construction of more complex molecular architectures.

The exploration of these new reactivity modes will expand the synthetic utility of this compound and open up new avenues for the creation of novel molecules.

Computational Chemistry for De Novo Design and Virtual Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques such as virtual screening and de novo design allow for the rapid and cost-effective identification of promising lead compounds and materials with desired properties.

For this compound, computational approaches can be employed to:

Virtual Screening: Large databases of chemical compounds can be screened in silico to identify molecules that are predicted to bind to a specific biological target. The isoxazole scaffold is a common feature in many bioactive molecules, and virtual screening can help to identify potential protein targets for derivatives of the title compound. bonviewpress.comsciety.orgbonviewpress.comresearchgate.net

De Novo Design: This approach involves the computational design of novel molecules that are tailored to fit the active site of a target protein. The isoxazole ring can serve as a core fragment for the de novo design of new enzyme inhibitors or receptor ligands.

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic structure and properties of the molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. nih.govirjweb.comresearchgate.netresearchgate.net

These computational methods will play a crucial role in guiding the future design and development of new applications for this compound.

Potential in Materials Science and Optoelectronic Research (based on theoretical properties)

While primarily investigated for its potential biological activity, the theoretical properties of isoxazole-containing compounds suggest that they may also have applications in materials science and optoelectronics. The isoxazole ring is an electron-rich aromatic system that can participate in π-π stacking and other non-covalent interactions.

Based on theoretical studies of related isoxazole derivatives, future research into the material properties of this compound could explore:

Liquid Crystals: The rigid, anisotropic structure of some isoxazole derivatives makes them potential candidates for liquid crystalline materials. researchgate.net

Organic Semiconductors: Theoretical calculations on some isoxazoles have suggested they may exhibit semiconductor properties, making them of interest for applications in organic electronics. worldscientific.com

Optoelectronic Properties: The photophysical properties of isoxazoles, including their absorption and emission of light, are being investigated. acs.org Theoretical studies can predict these properties and guide the design of new molecules for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. worldscientific.com

While experimental validation is required, these theoretical predictions highlight the potential for this compound to be a valuable component in the development of new functional materials.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(5-methylisoxazol-3-yl)acetate, and how are intermediates characterized?

this compound is typically synthesized via coupling reactions between 1-(5-methylisoxazol-3-yl)ethylamine and carboxylic acid intermediates. For example, HATU-mediated amide bond formation in dichloromethane or ethyl acetate, followed by purification via silica gel chromatography (0–40% ethyl acetate in petroleum ether), yields the target compound . Characterization relies on 1^1H NMR (e.g., δ 2.36 ppm for methyl groups), ESIMS (e.g., m/z 405 [M–1]), and HPLC (e.g., 98.81% purity) to confirm structure and purity .

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of 5-methylisoxazole derivatives?

Key variables include solvent choice (e.g., dichloromethane for faster kinetics), stoichiometry (e.g., 1.2–1.5 equivalents of HATU), and temperature (room temperature for stability). For example, reports a 46% yield using triethylamine as a base, while adjusting reaction time (3–16 hours) and catalyst loading (DMAP) can mitigate side reactions . TLC monitoring is critical for identifying optimal termination points .

Q. What analytical techniques are essential for validating the structural integrity of this compound?

Multidimensional NMR (1^1H, 13^{13}C) resolves regiochemistry (e.g., isoxazole ring protons at δ 6.17 ppm) and stereochemistry. ESIMS confirms molecular weight (e.g., m/z 407.2 [M+1]), while HPLC ensures >98% purity by detecting residual solvents or unreacted amines . Deuterated solvents (e.g., DMSO-d6_6) enhance signal resolution in NMR .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound derivatives for pharmacokinetic studies?

Sodium borodeuteride (NaBD4_4) reduces ketones or esters to introduce deuterium at specific positions. For instance, reduction of a trifluoromethylpyridine intermediate with NaBD4_4 in ethanol yields deuterated analogs, confirmed by 1^1H NMR (loss of proton signals) and mass shifts in ESIMS (e.g., m/z +2 for two deuterium atoms) . This method is critical for tracking metabolic stability or bioavailability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of 5-methylisoxazole-containing compounds?

Discrepancies in NMR coupling constants or ESIMS adducts can arise from tautomerism (e.g., enol-keto forms) or residual salts. Techniques include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., 11^{11}B vs. 10^{10}B in boronate esters) .
  • X-ray crystallography (referenced in for SHELX-refined structures) to unambiguously assign stereochemistry .

Q. How can organoboron chemistry be leveraged to functionalize this compound derivatives?

Suzuki-Miyaura coupling using boronate esters (e.g., B2_2neop2_2) introduces aryl/heteroaryl groups. For example, 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)benzenediazonium tetrafluoroborate undergoes fluorination via thermal decomposition in BF3_3-Et2_2O, yielding fluoroarenes (76% yield after chromatography) . This approach diversifies the compound for SAR studies targeting receptors like GABAA_A .

Q. What experimental designs are recommended for studying the bioactivity of 5-methylisoxazole derivatives in receptor modulation?

  • In vitro binding assays : Use radiolabeled ligands (e.g., 3^3H-TBPS for GABAA_A receptors) to measure IC50_{50} values .
  • Functional assays : Patch-clamp electrophysiology to assess ion channel modulation (e.g., α5IA’s effect on GABAA_A α5 subtypes) .
  • Molecular docking : Align with ChemDraw-generated ligand structures (e.g., ) to predict binding poses in homology models .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar 5-methylisoxazole derivatives?

Variability often stems from:

  • Purification methods : Gradient elution (e.g., 10–40% ethyl acetate) vs. isocratic conditions.
  • Acid/base additives : Trifluoroacetic acid-d in deuterated reductions improves deuteration efficiency ( vs. 4) .
  • Catalyst stability : HATU’s sensitivity to moisture may reduce yields if improperly stored .

Q. What computational tools validate the regioselectivity of reactions involving 5-methylisoxazole rings?

  • DFT calculations : Predict favorable transition states for electrophilic substitution (e.g., C-3 vs. C-5 positions).
  • Hirshfeld surface analysis : Maps steric/electronic effects using crystallographic data (SHELXL-refined structures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.